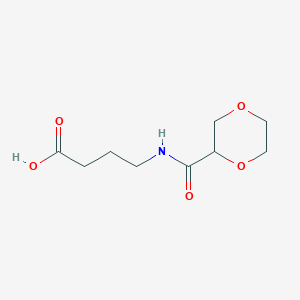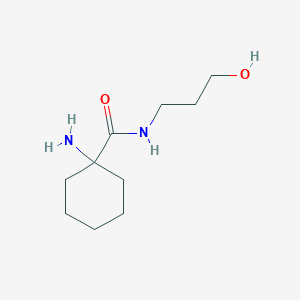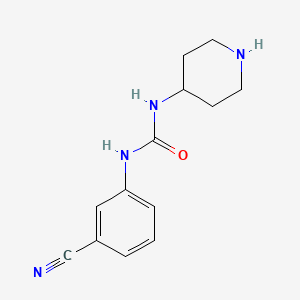![molecular formula C12H15NO3S B7541208 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid, also known as MMSPA, is an organic compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.4 g/mol. MMSPA has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell division. By inhibiting these enzymes, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is able to induce cell cycle arrest and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to have antioxidant and anti-inflammatory effects. It has been found to scavenge free radicals and protect cells against oxidative stress. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further development. However, one limitation of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several potential future directions for research on 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid. One area of interest is the development of novel 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid and its effects on various cellular pathways.
合成法
The synthesis of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid can be achieved through a multistep process involving the reaction of 2-methyl-5-methylsulfanylbenzoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The resulting product is then deprotected to yield 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid.
科学的研究の応用
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[(2-methyl-5-methylsulfanylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7-4-5-9(17-3)6-10(7)11(14)13-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYGVDNFJKELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)

